
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one is a quinazoline derivative known for its diverse applications in scientific research This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-aminobenzonitrile and reacting it with thiourea can yield the quinazoline core. Subsequent functionalization steps introduce the methylsulfanyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The presence of the amino and methylsulfanyl groups allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Amino-4-hydroxy-2-naphthalenesulfonic acid: An aminonaphthalenesulfonic acid with similar functional groups but a different core structure.
7-Amino-4-methylcoumarin: A fluorescent probe used for peptide labeling.
Uniqueness
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one stands out due to its unique quinazoline core, which imparts distinct chemical properties and biological activities. Its combination of functional groups allows for versatile chemical modifications and diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
916137-35-4 |
|---|---|
Molekularformel |
C15H13N3OS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
7-amino-2-methylsulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-20-15-17-13-9-10(16)7-8-12(13)14(19)18(15)11-5-3-2-4-6-11/h2-9H,16H2,1H3 |
InChI-Schlüssel |
BTGACBLINCRVPV-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(C=CC(=C2)N)C(=O)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


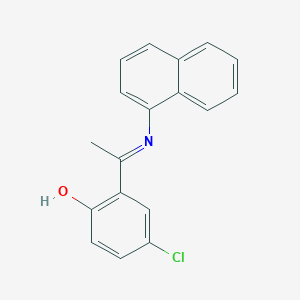


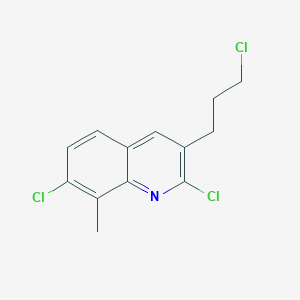
![6-Chloro-10-phenylbenzo[b][1,6]naphthyridine](/img/structure/B11839820.png)
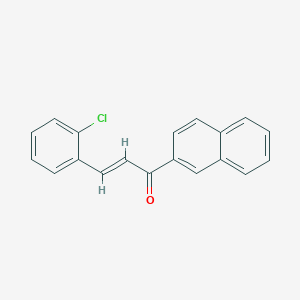
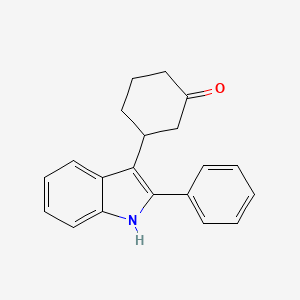
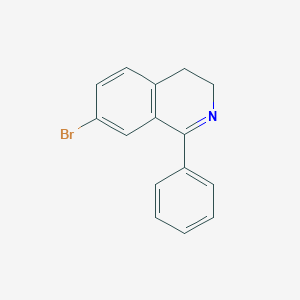
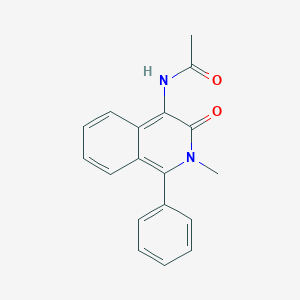




![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)
